Neoschaftoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Schaftoside can be synthesized through enzymatic processes involving C-glucosyltransferases and isoflavone 2’-hydroxylases . The biosynthesis involves a two-step di-C-glycosylation pathway, where the enzymes catalyze the glucosylation and arabinosylation of the flavonoid aglycone .
Industrial Production Methods
Industrial production of schaftoside typically involves the extraction from plant sources. For example, the preparation method from Desmodium styracifolium includes crushing the plant material, adding biological enzymes, and performing enzymolysis at normal temperature for several days . The flavonoid C-glycosides are then separated and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Schaftoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the flavonoid structure .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of schaftoside, which may exhibit different biological activities .
Scientific Research Applications
Schaftoside has a wide range of scientific research applications:
Mechanism of Action
Schaftoside exerts its effects through multiple molecular targets and pathways:
Antiviral Mechanism: It inhibits the 3CL pro and PL pro of SARS-CoV-2, preventing viral replication.
Neuroprotective Mechanism: Schaftoside enhances autophagy and reduces apoptosis and inflammation through the activation of the AMPK/mTOR pathway.
Anti-inflammatory Mechanism: It inhibits the expression of TLR4 and Myd88, reducing inflammation.
Comparison with Similar Compounds
Schaftoside is often compared with other flavonoid di-C-glycosides such as isoschaftoside, violanthin, and isoviolanthin . These compounds share similar biosynthetic pathways and biological activities but differ in their sugar residues and specific molecular targets. Schaftoside’s unique combination of antiviral, anti-inflammatory, and neuroprotective properties distinguishes it from these similar compounds .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUKUSNQNWVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51938-32-0, 207461-10-7 |
Source
|
Record name | 8-α-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-beta-D-Glucopyranosyl-8-beta-D-ribopyranosylapigenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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